(Iodomethyl)trimethylsilane

Catalog No.
S1896597
CAS No.
4206-67-1
M.F
C4H11ISi
M. Wt
214.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Iodomethyl)trimethylsilane

CAS Number

4206-67-1

Product Name

(Iodomethyl)trimethylsilane

IUPAC Name

iodomethyl(trimethyl)silane

Molecular Formula

C4H11ISi

Molecular Weight

214.12 g/mol

InChI

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3

InChI Key

VZNYXGQMDSRJAL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CI

Canonical SMILES

C[Si](C)(C)CI

N-alkylation of Amides:

(Iodomethyl)trimethylsilane serves as a methylating agent for the N-alkylation of amides. This reaction introduces a methyl group (CH3) to the nitrogen atom (N) of an amide molecule. The trimethylsilyl group (Si(CH3)3) attached to the iodide (I) acts as a leaving group, facilitating the transfer of the methyl group to the nitrogen. This reaction sequence can be employed to synthesize various N-methylated amides, which are valuable building blocks in organic synthesis [1].

Source

Precursor for Unstabilized Ylides in [2+3]-Cycloadditions:

(Iodomethyl)trimethylsilane can be used in a reaction sequence to prepare unstabilized ylides for [2+3]-cycloadditions. Ylides are reactive intermediates with a negative charge adjacent to a positively charged atom. In this context, the unstabilized ylide is generated by deprotonation of the (Iodomethyl)trimethylsilane molecule. This ylide can then participate in [2+3]-cycloadditions, which are cyclization reactions forming a five-membered ring with high stereoselectivity (control over the 3D arrangement of atoms) [1].

Source

Other Applications:

(Iodomethyl)trimethylsilane has been shown to react with acetoacetic acid ethyl ester to form 3-trimethylsilanyl-propionic acid ethyl ester [2]. This reaction demonstrates its potential utility in other synthetic transformations.

Source

(Iodomethyl)trimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂I. It is characterized as a colorless liquid that is volatile and flammable, with a molecular weight of 214.12 g/mol and a CAS number of 4206-67-1. This compound features a trimethylsilyl group attached to a methylene group, which is further bonded to an iodine atom, giving it unique reactivity profiles in synthetic organic chemistry .

(Iodomethyl)trimethylsilane functions as a methylating agent through a nucleophilic substitution reaction. The good leaving group property of iodine allows nucleophiles to attack the carbon atom adjacent to the silicon center, displacing the iodide ion and forming a new C-C bond. The electron-donating methyl groups on the silicon atom facilitate this process by making the carbon atom more susceptible to nucleophilic attack [].

(Iodomethyl)trimethylsslane is a hazardous compound due to the following reasons:

  • Toxicity: It is suspected to be harmful if inhaled or swallowed [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with water to liberate toxic hydrogen iodide gas [].

Safety Precautions:

  • Handle the compound under a fume hood while wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator.
  • Store the compound in a cool, dry, and well-ventilated place away from heat and light sources.
  • Avoid contact with skin, eyes, and clothing.
Due to its functional groups. Notable reactions include:

  • N-Alkylation of Amides: It acts as an alkylating agent in the N-alkylation of amides, which can lead to the formation of more complex nitrogen-containing compounds .
  • Formation of Ylides: It can be used in reaction sequences to prepare unstabilized ylides, which are crucial intermediates in [2+3]-cycloadditions .
  • Reactions with Acetoacetic Acid Ethyl Ester: This compound can react with acetoacetic acid ethyl ester to yield 3-trimethylsilanyl-propionic acid ethyl ester, demonstrating its utility in synthesizing silane derivatives .

(Iodomethyl)trimethylsilane can be synthesized through several methods:

  • Direct Synthesis from Trimethylsilyl Chloride: This method involves the reaction of trimethylsilyl chloride with methyl iodide, leading to the formation of (iodomethyl)trimethylsilane.
  • Oxidative Cleavage: Another synthesis route includes oxidative cleavage processes involving hexamethyldisilane or hexamethyldisiloxane using iodine or aluminum triiodide as reagents .

These methods highlight the versatility and accessibility of (iodomethyl)trimethylsilane for laboratory and industrial applications.

(Iodomethyl)trimethylsilane finds use in various fields, including:

  • Organic Synthesis: It serves as a reagent for introducing trimethylsilyl groups into organic molecules, enhancing their volatility and facilitating gas chromatography analysis .
  • Pharmaceutical Chemistry: Its role in N-alkylation reactions makes it valuable in drug synthesis and development.
  • Material Science: The compound can be utilized in the modification of polymers and silicon-based materials.

Studies involving (iodomethyl)trimethylsilane's interactions primarily focus on its reactivity with other organic compounds. For instance, it has been shown to cleave under strong acidic conditions, such as with fluorosulfonic acid, indicating that it can participate in protonation and subsequent reactions that lead to alkyl group removal from silanes . Understanding these interactions is essential for optimizing its use in synthetic pathways.

Several compounds share structural similarities with (iodomethyl)trimethylsilane. These include:

  • Trimethylsilyl Iodide (Trimethylsilyl Iodide): Similar in structure but lacking the methylene group; used widely for silylation reactions.
  • Bromomethyl Trimethylsilane: Contains a bromine instead of iodine; exhibits different reactivity profiles due to the varying electronegativities of bromine and iodine.
  • Chloromethyl Trimethylsilane: Features chlorine instead of iodine; generally less reactive than its bromine and iodine counterparts.

Comparison Table

CompoundKey FeaturesReactivity
(Iodomethyl)trimethylsilaneContains iodine; versatile alkylating agentHigh reactivity
Trimethylsilyl IodideSimpler structure; common silylation reagentModerate reactivity
Bromomethyl TrimethylsilaneContains bromine; different reactivityModerate to high reactivity
Chloromethyl TrimethylsilaneContains chlorine; less reactiveLower reactivity

This comparison illustrates how (iodomethyl)trimethylsilane stands out due to its unique combination of functional groups, which allows for specific applications in organic synthesis that may not be achievable with similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4206-67-1

Wikipedia

(Iodomethyl)trimethylsilane

Dates

Modify: 2023-08-16

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